CID 131697904

Description

CID 131697904 is a chemical compound cataloged in PubChem, characterized by its unique structural and functional properties. According to Figure 1 in , the compound was isolated from vacuum-distilled fractions of CIEO (a botanical extract), with its content quantified across distillation stages .

Properties

IUPAC Name |

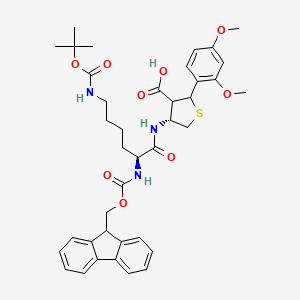

(4R)-2-(2,4-dimethoxyphenyl)-4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]thiolane-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H47N3O9S/c1-39(2,3)51-37(46)40-19-11-10-16-30(42-38(47)50-21-29-26-14-8-6-12-24(26)25-13-7-9-15-27(25)29)35(43)41-31-22-52-34(33(31)36(44)45)28-18-17-23(48-4)20-32(28)49-5/h6-9,12-15,17-18,20,29-31,33-34H,10-11,16,19,21-22H2,1-5H3,(H,40,46)(H,41,43)(H,42,47)(H,44,45)/t30-,31-,33?,34?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKUFCMLAJDLDFR-DDLHIYQLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)NC1CSC(C1C(=O)O)C2=C(C=C(C=C2)OC)OC)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)N[C@H]1CSC(C1C(=O)O)C2=C(C=C(C=C2)OC)OC)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H47N3O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

733.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Key Observations :

- Structural Complexity : this compound’s GC-MS profile suggests a higher molecular weight compared to CID 78358133 and CID 57416287, which are smaller heterocyclic compounds.

- Lipophilicity : Both CID 78358133 and CID 57416287 exhibit moderate LogP values (~1.8–1.9), indicating balanced hydrophobicity. This compound’s retention time in GC-MS (Figure 1B) implies similar or slightly higher lipophilicity .

- Synthetic Accessibility : this compound’s isolation via vacuum distillation contrasts with the more controlled synthetic routes (e.g., chromatography, carbamate reactions) used for the analogs, suggesting it may be a natural product or semi-synthetic derivative .

Functional Comparison with Oscillatoxin Derivatives

highlights oscillatoxin derivatives (e.g., CID 101283546, CID 185389) as bioactive marine compounds with cytotoxic properties.

Table 2: Functional Properties

Key Observations :

- Source Diversity : this compound is derived from a plant source, unlike marine-derived oscillatoxins, which may limit direct functional overlap.

- Structural Divergence : Oscillatoxins’ macrocyclic scaffolds differ from this compound’s inferred structure, suggesting distinct mechanisms of action .

Toxicological and Pharmacokinetic Considerations

and –15 provide toxicogenomic and ADMET (absorption, distribution, metabolism, excretion, toxicity) data for analogous compounds:

- CID 57416287 : Classified as a P-glycoprotein substrate, suggesting efflux-mediated resistance in therapeutic contexts .

While this compound’s toxicological profile remains uncharacterized, its structural analogs’ ADMET properties underscore the need for targeted studies to evaluate its safety and metabolic stability.

Q & A

Basic: How to formulate a focused research question for studying the biochemical properties of CID 131697904?

Methodological Answer:

Begin by aligning your question with frameworks like PICO (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to ensure specificity and academic rigor . For example:

- Population/Problem: "How does this compound interact with [specific biological target]?"

- Outcome: "What structural features correlate with its inhibitory activity?"

Avoid broad terms; instead, narrow the scope using precise descriptors (e.g., "kinetic stability under pH 7.4" vs. "stability"). Validate feasibility by reviewing existing protocols in primary literature and consulting methodological guidelines for biochemical assays .

Advanced: How to resolve contradictions in existing data on the pharmacological effects of this compound?

Methodological Answer:

Adopt a systematic comparative analysis :

Categorize discrepancies (e.g., conflicting IC50 values, divergent mechanistic claims).

Audit methodologies from primary sources: Compare experimental conditions (e.g., cell lines, assay protocols, purity verification methods) .

Replicate critical experiments under standardized conditions, ensuring strict documentation of variables (e.g., temperature, solvent systems) .

Apply meta-analysis tools to quantify variability and identify confounding factors (e.g., batch-to-batch compound variability) .

Basic: What are the key considerations when designing experiments to assess the stability of this compound under varying conditions?

Methodological Answer:

- Parameter Selection: Prioritize physiologically relevant conditions (e.g., pH, temperature, light exposure) and include controls (e.g., inert atmosphere for oxidation-prone compounds) .

- Analytical Validation: Use orthogonal techniques (HPLC, mass spectrometry, NMR) to track degradation products and quantify stability .

- Documentation: Predefine acceptance criteria (e.g., <5% degradation over 24 hours) and adhere to ICH guidelines for chemical stability testing .

Advanced: What methodologies are recommended for integrating multi-dimensional data (structural, kinetic, thermodynamic) to model this compound's behavior?

Methodological Answer:

- Data Fusion Frameworks: Use tools like chemometric software (e.g., MATLAB, Python’s SciPy) to correlate structural descriptors (logP, molecular weight) with kinetic data (reaction rates) .

- Multi-Omics Integration: Apply pathway analysis platforms (e.g., KEGG, Reactome) to map thermodynamic data onto biological networks .

- Validation: Cross-check predictions with experimental results (e.g., differential scanning calorimetry for thermodynamic validation) .

Basic: How to conduct a systematic literature review to identify knowledge gaps related to this compound?

Methodological Answer:

Database Selection: Use PubMed, SciFinder, and Web of Science with Boolean operators (e.g., "this compound AND (mechanism OR synthesis)") .

Screening Criteria: Exclude non-peer-reviewed sources and prioritize studies with detailed experimental sections .

Gap Analysis: Tabulate recurring limitations (e.g., "in vivo data lacking") and prioritize understudied areas (e.g., metabolite identification) .

Advanced: What strategies ensure reproducibility in synthesizing this compound across laboratories?

Methodological Answer:

- Protocol Harmonization: Standardize reaction parameters (e.g., solvent purity, catalyst batch) and share raw data (e.g., NMR spectra, chromatograms) via repositories like Zenodo .

- Collaborative Validation: Conduct round-robin trials with independent labs to identify critical variables (e.g., stirring rate’s impact on yield) .

- Machine-Readable Metadata: Use platforms like Electronic Lab Notebooks (ELNs) to document procedural nuances (e.g., cooling gradients) .

Basic: What ethical guidelines must be followed when conducting in vivo studies involving this compound?

Methodological Answer:

- Regulatory Compliance: Adhere to institutional animal care protocols (e.g., IACUC) and the ARRIVE guidelines for reporting in vivo experiments .

- Dose Justification: Base dosing on prior pharmacokinetic studies and toxicity thresholds from structurally analogous compounds .

- Transparency: Disclose conflicts of interest and funding sources in all publications .

Advanced: How to optimize chromatographic methods for purity analysis of this compound in complex matrices?

Methodological Answer:

- Column Screening: Test reversed-phase, HILIC, and ion-exchange columns to resolve co-eluting impurities .

- Detector Synergy: Pair UV detection with CAD (charged aerosol detection) for non-chromophoric impurities .

- Method Robustness: Use Design of Experiments (DoE) to optimize parameters (e.g., gradient slope, buffer strength) and validate per ICH Q2(R1) .

Basic: How to structure a research proposal for funding applications focused on this compound?

Methodological Answer:

- Sections to Include:

- Aim(s): Hypothesis-driven objectives (e.g., "Determine this compound’s binding affinity to Protein X").

- Methods: Detailed protocols with justification for chosen techniques (e.g., SPR vs. ITC for binding studies) .

- Impact: Highlight translational potential (e.g., "Novel lead compound for [disease]") .

- Alignment: Ensure consistency with funder priorities (e.g., NIH’s focus on mechanistic clarity) .

Advanced: What computational approaches are validated for predicting this compound’s interaction mechanisms with biological targets?

Methodological Answer:

- Docking Simulations: Use AutoDock Vina or Schrödinger Suite with crystal structures of target proteins .

- MD Refinement: Run 100+ ns molecular dynamics simulations to assess binding stability (e.g., RMSD < 2 Å) .

- Validation: Cross-validate predictions with experimental mutagenesis data or SPR binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.